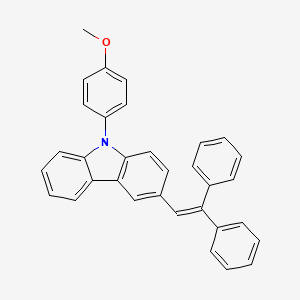
3-(2,2-Diphenylethenyl)-9-(4-methoxyphenyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Diphenylethenyl)-9-(4-methoxyphenyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with a 2,2-diphenylethenyl group and a 4-methoxyphenyl group, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diphenylethenyl)-9-(4-methoxyphenyl)-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized via the cyclization of 2-aminobiphenyl derivatives under acidic conditions.
Introduction of the 2,2-Diphenylethenyl Group: This step often involves a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired 2,2-diphenylethenyl group.
Attachment of the 4-Methoxyphenyl Group: This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the 4-methoxyphenyl group reacts with a halogenated carbazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Diphenylethenyl)-9-(4-methoxyphenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Applications De Recherche Scientifique
3-(2,2-Diphenylethenyl)-9-(4-methoxyphenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 3-(2,2-Diphenylethenyl)-9-(4-methoxyphenyl)-9H-carbazole varies depending on its application:
In Organic Electronics: Functions as an electron-transport material, facilitating the movement of electrons through the device.
In Pharmaceuticals: May interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,2-Diphenylethenyl)-9H-carbazole
- 9-(4-Methoxyphenyl)-9H-carbazole
- 2,2-Diphenylethenyl-9H-carbazole
Comparison
Compared to its similar compounds, 3-(2,2-Diphenylethenyl)-9-(4-methoxyphenyl)-9H-carbazole is unique due to the presence of both the 2,2-diphenylethenyl and 4-methoxyphenyl groups. This dual substitution enhances its electronic properties, making it more suitable for applications in organic electronics and pharmaceuticals. Additionally, the methoxy group can influence the compound’s solubility and reactivity, providing further versatility in its applications.
Propriétés
Numéro CAS |
109138-37-6 |
|---|---|
Formule moléculaire |
C33H25NO |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
3-(2,2-diphenylethenyl)-9-(4-methoxyphenyl)carbazole |
InChI |
InChI=1S/C33H25NO/c1-35-28-19-17-27(18-20-28)34-32-15-9-8-14-29(32)31-23-24(16-21-33(31)34)22-30(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-23H,1H3 |
Clé InChI |
RCROEJNTWGSMCU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C62 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
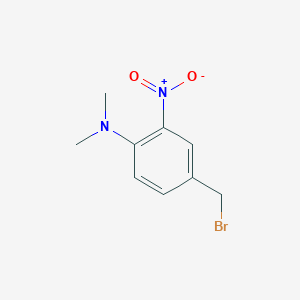
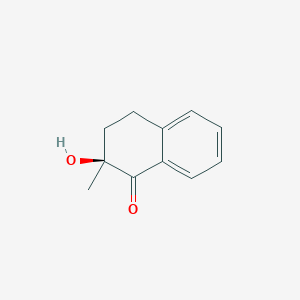

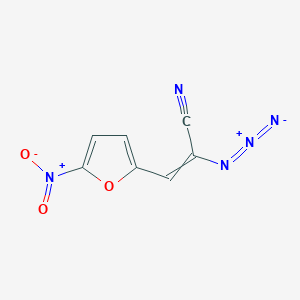
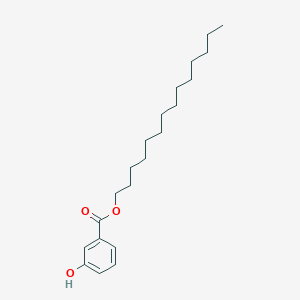
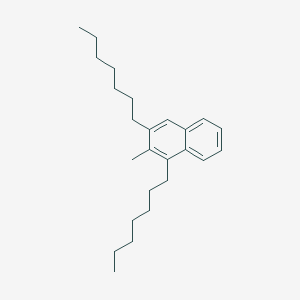

![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
